2-((2,6-Dichloropyrimidin-4-YL)methyl)isoindoline-1,3-dione
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Overview
Description
2-((2,6-Dichloropyrimidin-4-YL)methyl)isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and a pyrimidine ring substituted with chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,6-Dichloropyrimidin-4-YL)methyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative . This reaction forms the isoindoline-1,3-dione scaffold, which is then further functionalized with the pyrimidine ring. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as solventless reactions and the use of environmentally friendly catalysts, are increasingly being adopted .
Chemical Reactions Analysis
Types of Reactions
2-((2,6-Dichloropyrimidin-4-YL)methyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Halogen atoms in the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-((2,6-Dichloropyrimidin-4-YL)methyl)isoindoline-1,3-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-((2,6-Dichloropyrimidin-4-YL)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets, such as dopamine receptors. The compound binds to the allosteric binding site of the receptor, modulating its activity and potentially exerting antipsychotic effects . Additionally, it may inhibit the aggregation of β-amyloid proteins, which is relevant in the context of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
- 4-Aminomethyl-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione
- 2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione
Uniqueness
Compared to similar compounds, 2-((2,6-Dichloropyrimidin-4-YL)methyl)isoindoline-1,3-dione is unique due to its specific substitution pattern on the pyrimidine ring, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C13H7Cl2N3O2 |
---|---|
Molecular Weight |
308.12 g/mol |
IUPAC Name |
2-[(2,6-dichloropyrimidin-4-yl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C13H7Cl2N3O2/c14-10-5-7(16-13(15)17-10)6-18-11(19)8-3-1-2-4-9(8)12(18)20/h1-5H,6H2 |
InChI Key |
BFRWELRGUGJJRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=NC(=N3)Cl)Cl |
Origin of Product |
United States |
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